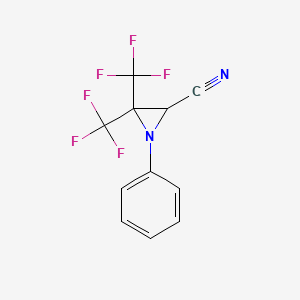
1-Phenyl-3,3-bis(trifluoromethyl)aziridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-3,3-bis(trifluoromethyl)aziridine-2-carbonitrile is a unique chemical compound characterized by its aziridine ring, which is a three-membered heterocycle containing one nitrogen atom. The presence of trifluoromethyl groups and a phenyl ring adds to its distinct chemical properties.
Preparation Methods
The synthesis of 1-Phenyl-3,3-bis(trifluoromethyl)aziridine-2-carbonitrile can be achieved through several routes:
Cyclization of Haloamines and Amino Alcohols: This method involves the intramolecular nucleophilic substitution reaction where an amine functional group displaces an adjacent halide to form the aziridine ring.
Nitrene Addition: Nitrenes, generated from organic azides or other precursors, can add to alkenes to form aziridines.
Cycloaddition Reactions: For instance, the cycloaddition of difluorocarbene to hexafluoroacetone anil or the reaction of octafluoroisobutylene with phenyl azide can yield the desired compound.
Chemical Reactions Analysis
1-Phenyl-3,3-bis(trifluoromethyl)aziridine-2-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as carbon, sulfur, oxygen, nitrogen, and halogen, leading to the formation of different products.
Substitution Reactions: The compound can undergo substitution reactions where the trifluoromethyl groups or the phenyl ring are replaced by other functional groups.
Oxidation and Reduction: Although specific conditions for oxidation and reduction reactions of this compound are less documented, aziridines generally can be oxidized or reduced under appropriate conditions.
Scientific Research Applications
1-Phenyl-3,3-bis(trifluoromethyl)aziridine-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: Aziridines are known for their potential use in developing antibacterial and antifungal agents.
Materials Science: The compound can be used in the synthesis of polymers and other materials with unique properties.
Organic Synthesis: It serves as a building block for synthesizing various nitrogen-containing biologically active molecules.
Mechanism of Action
The mechanism of action of 1-Phenyl-3,3-bis(trifluoromethyl)aziridine-2-carbonitrile involves the high reactivity of the aziridine ring. The strain in the three-membered ring makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is further enhanced by the electron-withdrawing trifluoromethyl groups, which increase the electrophilicity of the aziridine ring .
Comparison with Similar Compounds
1-Phenyl-3,3-bis(trifluoromethyl)aziridine-2-carbonitrile can be compared with other aziridine derivatives:
Aziridine-2-carboxylic Acid Derivatives: These compounds are known for their use as PDIA1 inhibitors and have applications in medicinal chemistry.
The uniqueness of this compound lies in its trifluoromethyl groups, which impart distinct electronic properties and reactivity compared to other aziridine derivatives.
Properties
CAS No. |
61860-07-9 |
|---|---|
Molecular Formula |
C11H6F6N2 |
Molecular Weight |
280.17 g/mol |
IUPAC Name |
1-phenyl-3,3-bis(trifluoromethyl)aziridine-2-carbonitrile |
InChI |
InChI=1S/C11H6F6N2/c12-10(13,14)9(11(15,16)17)8(6-18)19(9)7-4-2-1-3-5-7/h1-5,8H |
InChI Key |
HZMCGJQVMJYVOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C2(C(F)(F)F)C(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















